

(S)-GNE-140 mechanism of action

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Compound of Interest		
Compound Name:	(S)-GNE-140	
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An In-depth Technical Guide on the Core Mechanism of Action of (S)-GNE-140

Introduction

(S)-GNE-140 is the less active S-enantiomer of the potent lactate dehydrogenase A (LDHA) inhibitor, GNE-140.[1][2] While its counterpart, (R)-GNE-140, exhibits significantly higher potency, the fundamental mechanism of action for this chemical scaffold involves the direct inhibition of LDHA.[3][4] LDHA is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[5] This pathway is often upregulated in cancer cells to support rapid proliferation, a phenomenon known as the "Warburg effect." By inhibiting LDHA, GNE-140 and its enantiomers disrupt the metabolic processes of highly glycolytic tumors, leading to reduced lactate production, inhibition of cell proliferation, and in some cases, cell death. This guide details the core mechanism of action, associated signaling pathways, quantitative data, and key experimental protocols related to the study of the GNE-140 scaffold.

Core Mechanism of Action: LDHA Inhibition

The primary mechanism of action for the GNE-140 chemical class is the potent and selective inhibition of lactate dehydrogenase (LDH) isozymes. The more active (R)-enantiomer demonstrates high affinity for the active site of LDHA and LDHB. This inhibition blocks the terminal step of anaerobic glycolysis, preventing the regeneration of NAD+ from NADH and the conversion of pyruvate to lactate.

The direct consequences of LDHA inhibition include:

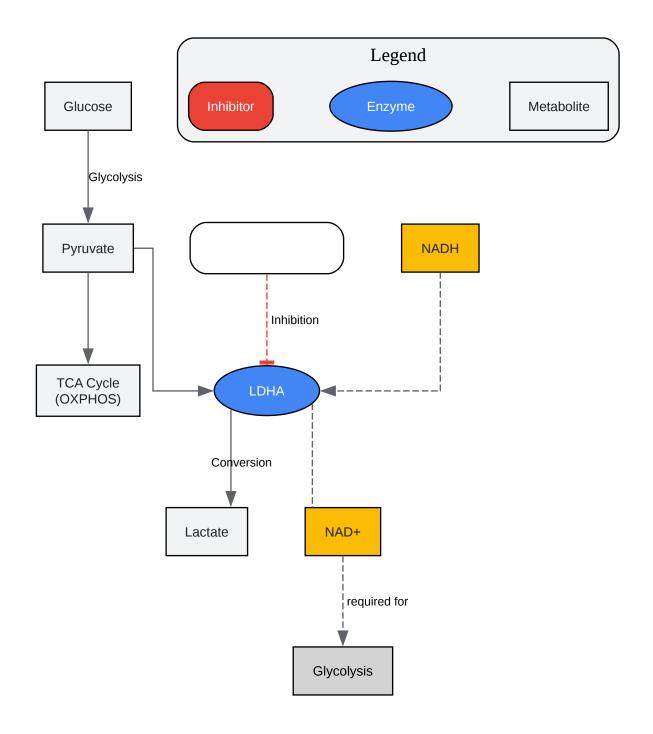






- Reduced Lactate Production: A dose-dependent decrease in extracellular lactate is a hallmark effect of GNE-140 treatment in cancer cells.
- Inhibition of Glycolysis: The blockage of pyruvate conversion leads to an overall attenuation of the glycolytic rate.
- Altered Cellular Metabolism: Cells treated with LDHA inhibitors experience significant metabolic reprogramming, including an increase in intracellular pyruvate levels.
- Cytostatic and Cytotoxic Effects: In cancer cells that are heavily reliant on glycolysis for energy and survival, LDHA inhibition leads to a decrease in proliferation and can induce cell death after sustained treatment.





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Core Mechanism: Inhibition of LDHA by the GNE-140 scaffold.

Signaling Pathway of Acquired Resistance

A significant challenge with LDHA inhibitor monotherapy is the development of resistance. Cancer cells can adapt to the glycolytic block by upregulating alternative metabolic pathways, primarily oxidative phosphorylation (OXPHOS). This metabolic plasticity is often mediated by

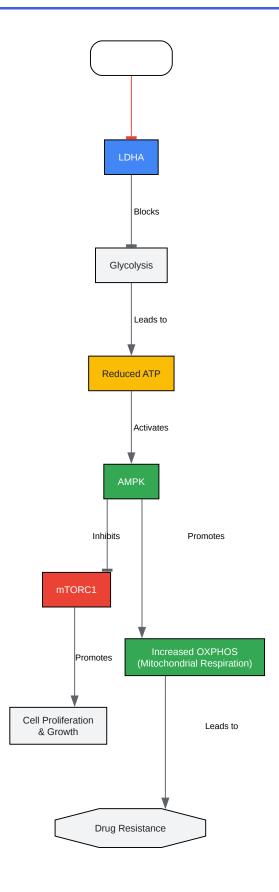






the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Inhibition of LDHA leads to metabolic stress and a decrease in cellular ATP levels, which activates AMPK. Activated AMPK can then inhibit the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation, while promoting mitochondrial biogenesis and OXPHOS. This shift allows cancer cells to bypass their dependency on glycolysis and survive the effects of the inhibitor.









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